molecular formula C20H22N4O2 B13352335 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B13352335
M. Wt: 350.4 g/mol
InChI Key: XJXJMRRCURWSLA-UHFFFAOYSA-N
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Description

2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound with a unique structure that includes a cyano group, a cyclohexylidene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenacyl bromide, triethylamine, and boiling ethanol. The reaction conditions often involve heating and stirring to facilitate the formation of the desired products.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives, which are of interest for their potential biological activities .

Scientific Research Applications

2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in a variety of biochemical reactions, potentially affecting enzyme activity and cellular processes. specific details on its molecular targets and pathways are not extensively documented.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C20H22N4O2/c1-14-18(20(26)24(23(14)2)16-11-7-4-8-12-16)22-19(25)17(13-21)15-9-5-3-6-10-15/h4,7-8,11-12H,3,5-6,9-10H2,1-2H3,(H,22,25)

InChI Key

XJXJMRRCURWSLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=C3CCCCC3)C#N

Origin of Product

United States

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